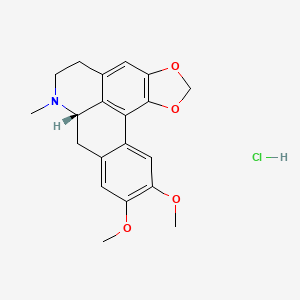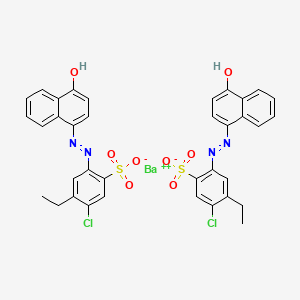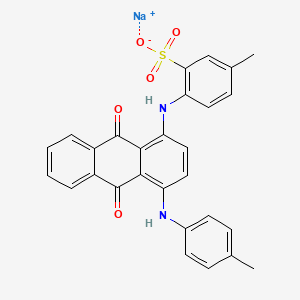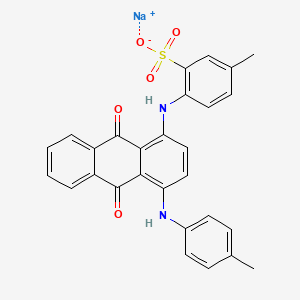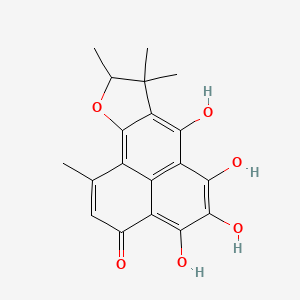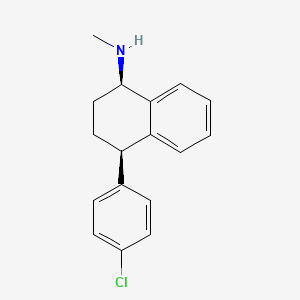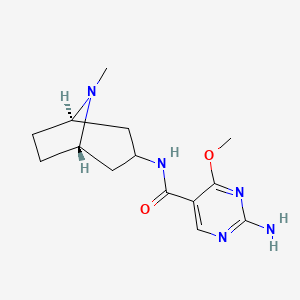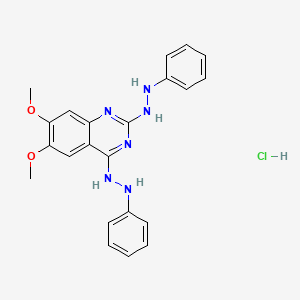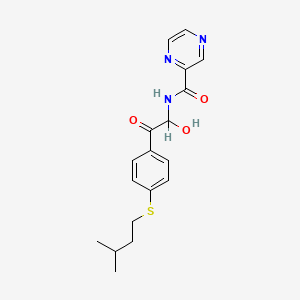
Omapatrilat metabolite M9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omapatrilat metabolite M9 is a derivative of omapatrilat, a potent vasopeptidase inhibitor. Omapatrilat itself is known for its dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a significant compound in the treatment of hypertension and heart failure . Metabolite M9 is one of the primary metabolites formed during the metabolism of omapatrilat in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of omapatrilat involves multiple steps, including the formation of its core structure and the introduction of functional groups that are essential for its biological activity. The preparation of metabolite M9 specifically involves the metabolic conversion of omapatrilat in the human body. This process includes the hydrolysis of the exocyclic amide bond and subsequent modifications such as methylation and glucuronidation .
Industrial Production Methods
Industrial production of omapatrilat and its metabolites involves large-scale chemical synthesis followed by purification processes. The synthesis is typically carried out in controlled environments to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the metabolites, including M9 .
Análisis De Reacciones Químicas
Types of Reactions
Omapatrilat metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfhydryl groups to sulfoxides.
Reduction: Reduction of disulfide bonds.
Substitution: Replacement of functional groups with others, such as methylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and methylating agents like methyl iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include S-methyl omapatrilat, acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid .
Aplicaciones Científicas De Investigación
Omapatrilat metabolite M9 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of vasopeptidase inhibitors.
Biology: Investigated for its role in modulating blood pressure and cardiovascular functions.
Medicine: Explored for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases
Mecanismo De Acción
The mechanism of action of omapatrilat metabolite M9 involves the inhibition of both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II and an increase in the levels of natriuretic peptides. These changes result in vasodilation, increased sodium excretion, and reduced blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Gemopatrilat: Another vasopeptidase inhibitor with similar dual inhibition properties.
Cilazapril: An ACE inhibitor with a different mechanism of action.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for heart failure treatment.
Uniqueness
Omapatrilat metabolite M9 is unique due to its dual inhibition of ACE and NEP, which provides a more comprehensive approach to managing hypertension and heart failure compared to compounds that inhibit only one of these enzymes .
Propiedades
Número CAS |
330589-08-7 |
|---|---|
Fórmula molecular |
C20H26N2O4S2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
(4S,7S,10aS)-4-[[(2S)-2-methylsulfanyl-3-phenylpropanoyl]amino]-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4S2/c1-27-16(12-13-6-3-2-4-7-13)18(23)21-14-10-11-28-17-9-5-8-15(20(25)26)22(17)19(14)24/h2-4,6-7,14-17H,5,8-12H2,1H3,(H,21,23)(H,25,26)/t14-,15-,16-,17-/m0/s1 |
Clave InChI |
QBSDAEPCGKFUSO-QAETUUGQSA-N |
SMILES isomérico |
CS[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCS[C@H]3CCC[C@H](N3C2=O)C(=O)O |
SMILES canónico |
CSC(CC1=CC=CC=C1)C(=O)NC2CCSC3CCCC(N3C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


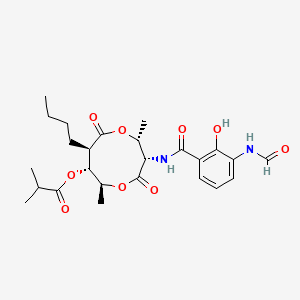
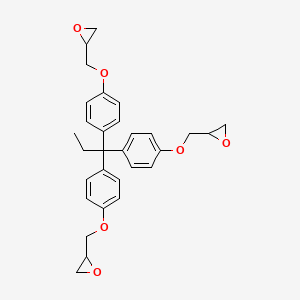
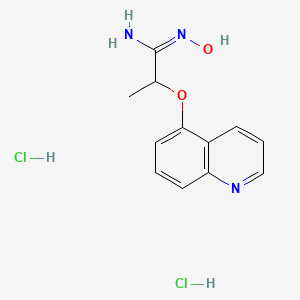
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
